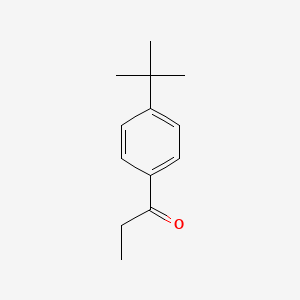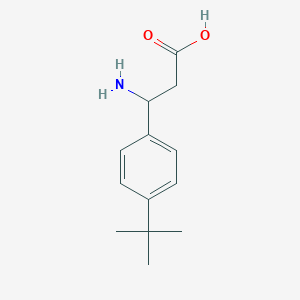
Boc-D-phenylalanine methyl ester
Übersicht
Beschreibung
Boc-D-phenylalanine methyl ester is a compound with the molecular formula C15H21NO4 . It is also known by other names such as BOC-D-PHE-OME, ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, and Methyl (tert-butoxycarbonyl)-D-phenylalaninate . This compound is used as a primary and secondary intermediate in chemical research .
Molecular Structure Analysis
The molecular structure of Boc-D-phenylalanine methyl ester can be represented by various descriptors. The IUPAC name is methyl (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate . The InChI is InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 . The Canonical SMILES is CC©©OC(=O)NC(CC1=CC=CC=C1)C(=O)OC .
Physical And Chemical Properties Analysis
Boc-D-phenylalanine methyl ester has a molecular weight of 279.33 g/mol . Other computed properties include XLogP3 of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 7 . The exact mass and monoisotopic mass are both 279.14705815 g/mol .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Boc-D-phenylalanine methyl ester” is commonly used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in peptide synthesis. It protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. After the peptide chain is formed, the Boc group can be removed to reveal the amino group .
Chiral Resolution
“Boc-D-phenylalanine methyl ester” can be used in chiral resolution. The D-enantiomer of phenylalanine can be separated from its L-enantiomer using this compound. This is important in pharmaceutical research, as the biological activity of a drug can depend on its chirality .
Ferrous Ion Chelation
Research suggests that “Boc-D-phenylalanine methyl ester” could potentially be used as a ferrous ion chelator . This could have applications in treating conditions related to iron overload, such as hemochromatosis, or in preventing oxidative damage .
Microwave-Assisted Esterification
“Boc-D-phenylalanine methyl ester” can be used in microwave-assisted esterification . This is a method used to form ester compounds more quickly and efficiently than traditional heating methods .
Synthesis of Other Compounds
“Boc-D-phenylalanine methyl ester” can be used as a starting material for the synthesis of other compounds . For example, it can be used to synthesize other esters of phenylalanine, which can have various applications in research and industry .
Biological Studies
“Boc-D-phenylalanine methyl ester” can be used in biological studies. For example, it can be used to study the kinetics of demethylation of aspartame and L-phenylalanine methyl ester in aqueous solution .
Safety and Hazards
The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .
Wirkmechanismus
Target of Action
Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.
Mode of Action
This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348472 | |
| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-phenylalanine methyl ester | |
CAS RN |
77119-84-7 | |
| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)





![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)
